molecular formula C8H12N2O B15244922 3,6-Diethylpyrazin-2-ol CAS No. 72876-11-0

3,6-Diethylpyrazin-2-ol

Cat. No.: B15244922
CAS No.: 72876-11-0
M. Wt: 152.19 g/mol
InChI Key: KVNRXBMMXZZBKS-UHFFFAOYSA-N
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Description

3,6-Diethylpyrazin-2-ol is a heterocyclic organic compound belonging to the pyrazine family Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diethylpyrazin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl-substituted hydrazines with diketones, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to enhance the overall yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,6-Diethylpyrazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2 position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrazine derivatives.

    Substitution: The ethyl groups at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted pyrazines, dihydropyrazines, and pyrazine derivatives with different functional groups, depending on the specific reagents and conditions used.

Scientific Research Applications

3,6-Diethylpyrazin-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the formulation of flavoring agents and fragrances due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 3,6-Diethylpyrazin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2 position can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethyl groups at the 3 and 6 positions contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

    3,5-Diethylpyrazin-2-ol: Similar structure but with ethyl groups at the 3 and 5 positions.

    3,6-Dimethylpyrazin-2-ol: Similar structure but with methyl groups instead of ethyl groups.

    2,3,5,6-Tetramethylpyrazine: A fully methylated pyrazine derivative with different chemical properties.

Uniqueness: 3,6-Diethylpyrazin-2-ol is unique due to the specific positioning of the ethyl groups and the presence of the hydroxyl group, which together influence its reactivity, biological activity, and potential applications. The combination of these structural features sets it apart from other pyrazine derivatives and contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

3,6-diethyl-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-6-5-9-7(4-2)8(11)10-6/h5H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNRXBMMXZZBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C(=O)N1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502764
Record name 3,6-Diethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72876-11-0
Record name 3,6-Diethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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